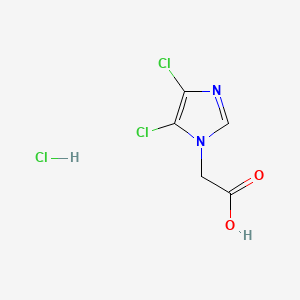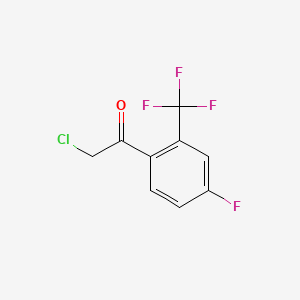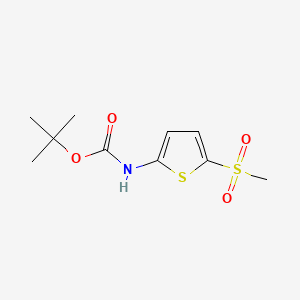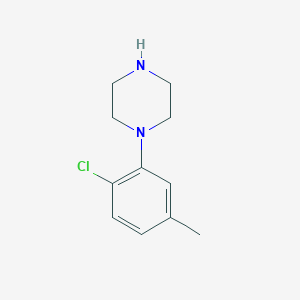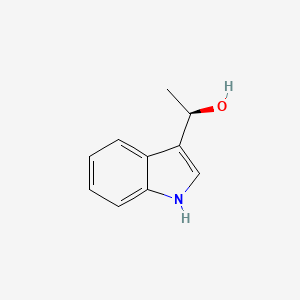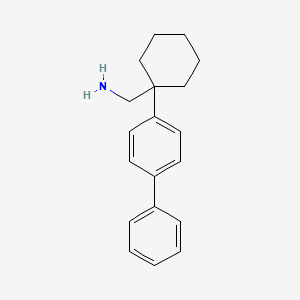
(1-(Biphenyl-4-yl)cyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Biphenyl-4-yl)cyclohexyl)methanamine is an organic compound that features a biphenyl group attached to a cyclohexyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Biphenyl-4-yl)cyclohexyl)methanamine typically involves the following steps:
Formation of Biphenyl-4-ylcyclohexane: This can be achieved through a Friedel-Crafts alkylation reaction where biphenyl is reacted with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Methanamine Group: The resulting biphenyl-4-ylcyclohexane is then subjected to a reductive amination reaction with formaldehyde and ammonia or a primary amine to introduce the methanamine group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield various reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Biphenyl-4-ylcyclohexanone or biphenyl-4-ylcyclohexanoic acid.
Reduction: Biphenyl-4-ylcyclohexylmethanol.
Substitution: Various substituted biphenyl-4-ylcyclohexyl derivatives.
Scientific Research Applications
(1-(Biphenyl-4-yl)cyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of (1-(Biphenyl-4-yl)cyclohexyl)methanamine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Biphenyl-4-ylmethanamine: Lacks the cyclohexyl ring, making it less sterically hindered.
Cyclohexylmethanamine: Lacks the biphenyl group, reducing its potential for hydrophobic interactions.
(1-(Biphenyl-4-yl)cyclohexyl)ethanamine: Similar structure but with an ethyl group instead of a methanamine group, affecting its reactivity and binding properties.
Uniqueness: (1-(Biphenyl-4-yl)cyclohexyl)methanamine is unique due to the combination of the biphenyl group and the cyclohexyl ring, which provides a balance of hydrophobic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H23N |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
[1-(4-phenylphenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C19H23N/c20-15-19(13-5-2-6-14-19)18-11-9-17(10-12-18)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15,20H2 |
InChI Key |
DTPYYGUOEBJVJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



